Enantiomeric Purity for Stereodefined i,i+7 Stapling Geometry
Fmoc-(R)-2-(7-octenyl)Ala-OH provides a defined (R)-configuration at the α-carbon, which is a prerequisite for the classical (i, i+7) hydrocarbon stapling architecture when paired with (S)-α-pentenyl-alanine [1]. In contrast, the (S)-enantiomer (Fmoc-(S)-2-(7-octenyl)Ala-OH, CAS 288617-75-4) leads to a different stereochemical outcome upon RCM, potentially yielding a distinct mixture of cis/trans alkene isomers and altered helix stability [1]. The target compound is supplied with a purity specification of ≥97% (HPLC), ensuring high enantiomeric fidelity for reproducible synthesis of stereochemically defined macrocycles .
| Evidence Dimension | Enantiomeric purity and defined stereochemistry |
|---|---|
| Target Compound Data | ≥97% (HPLC) purity; (R)-enantiomer |
| Comparator Or Baseline | Fmoc-(S)-2-(7-octenyl)Ala-OH (CAS 288617-75-4); purity ≥97% but opposite configuration |
| Quantified Difference | Opposite stereochemistry leads to different stapling geometry; purity specification is equivalent |
| Conditions | Vendor quality control data for commercial reagents |
Why This Matters
Procurement of the correct enantiomer is essential for achieving the intended helical conformation and biological activity of the stapled peptide, as stereochemistry dictates the macrocycle geometry.
- [1] Iris Biotech. PotM: Staple and Watch your Peptide in One. Published online 2026-02-11. View Source
